
Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group and an ethoxy-oxopropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Addition of the Ethoxy-oxopropenyl Group: This step involves the reaction of the morpholine derivative with ethyl acetoacetate under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxopropenyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethoxy-oxopropenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
- Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)piperidine-4-carboxylate
- Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)pyrrolidine-4-carboxylate
Comparison:
- Structural Differences: While the similar compounds have different ring structures (piperidine and pyrrolidine), tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate contains a morpholine ring.
- Reactivity: The presence of the morpholine ring may influence the reactivity and stability of the compound compared to its analogs.
- Applications: The unique structure of this compound may offer distinct advantages in specific applications, such as increased selectivity in biological assays.
Propriétés
Formule moléculaire |
C14H23NO5 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3/b7-6+/t11-/m1/s1 |
Clé InChI |
RGJIGNQRWZGAAX-XUIVZRPNSA-N |
SMILES isomérique |
CCOC(=O)/C=C/[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C=CC1CN(CCO1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


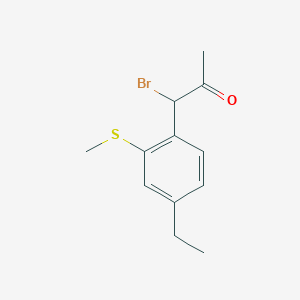
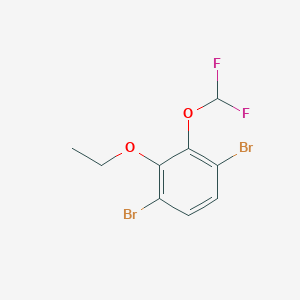

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)

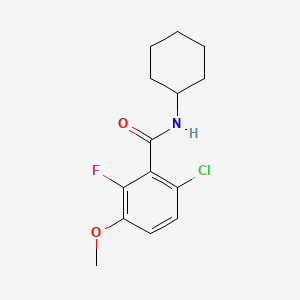
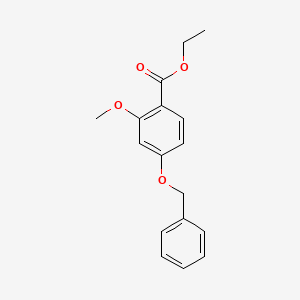
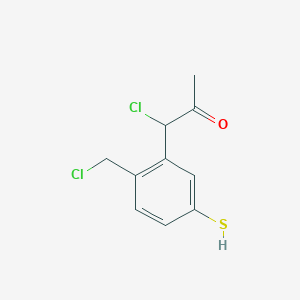

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
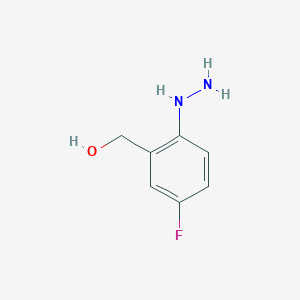
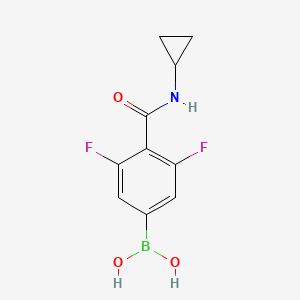
![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
